N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide
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Overview
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its structural properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-nitrobenzamide include:
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound has a similar pyrazole core but with a piperazine ring, which may alter its biological activity and applications.
3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: This precursor compound is used in the synthesis of various pyrazole derivatives and has different reactivity due to the carboxylic acid group.
The uniqueness of this compound lies in its specific structural features, such as the nitrobenzamide moiety, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-10-16(20(19-12)14-7-3-2-4-8-14)18-17(22)13-6-5-9-15(11-13)21(23)24/h2-11H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVMOEYCRUSIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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